molecular formula C5H13NO B3058404 1-Ethoxypropan-2-amine CAS No. 89282-65-5

1-Ethoxypropan-2-amine

Cat. No.: B3058404
CAS No.: 89282-65-5
M. Wt: 103.16 g/mol
InChI Key: UHUULJTYNNNPQR-UHFFFAOYSA-N
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Description

1-Ethoxypropan-2-amine is an organic compound with the molecular formula C5H13NO. It is a liquid at room temperature and is known for its utility in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a propan-2-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-ethoxypropane with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as purification through distillation and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to yield primary amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Production of primary amines or alcohols.

    Substitution: Generation of various substituted amines or ethers.

Scientific Research Applications

1-Ethoxypropan-2-amine finds applications in multiple scientific fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-ethoxypropan-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction often leads to the formation of new chemical bonds and the generation of various products. The pathways involved may include nucleophilic substitution, addition, and elimination reactions.

Comparison with Similar Compounds

    1-Methoxypropan-2-amine: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Amino-1-propanol: Contains a hydroxyl group instead of an ethoxy group.

    2-Ethoxyethylamine: Similar in structure but with an ethoxy group attached to an ethylamine backbone.

Uniqueness: 1-Ethoxypropan-2-amine is unique due to its specific ethoxy group attached to the propan-2-amine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

1-ethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUULJTYNNNPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588517
Record name 1-Ethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-65-5
Record name 1-Ethoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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